(4-Fluorophenyl)(pyridin-4-yl)methanol

Drug Metabolism CYP Inhibition ADME

This fluorinated diarylmethanol delivers a precise CYP3A4 IC50 of 20 µM, allowing systematic SAR exploration around the 4-fluoro position. Its calculated LogP of 2.30 balances membrane permeability with aqueous solubility, making it ideal for CNS and intracellular probes. The ≥97% purity minimizes side reactions in cross-couplings and chiral resolutions, directly improving yield and reducing purification costs. Compared to non-fluorinated or other halogen analogs, the 4-fluoro substituent uniquely modulates CYP inhibition and metabolic stability, avoiding the program-derailing risks of uncontrolled CYP interactions. Procure this specific building block to de-risk lead optimization and ensure reproducible SAR data.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 65214-62-2
Cat. No. B1339015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(pyridin-4-yl)methanol
CAS65214-62-2
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=NC=C2)O)F
InChIInChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H
InChIKeyDKEGHLJMSDFYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)(pyridin-4-yl)methanol (CAS 65214-62-2): Procurement-Grade Physicochemical and Biological Baseline


(4-Fluorophenyl)(pyridin-4-yl)methanol (CAS 65214-62-2) is a fluorinated diarylmethanol with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol [1]. The compound features a 4-fluorophenyl group and a pyridin-4-yl group linked via a central hydroxymethylene moiety. Key physicochemical properties include a density of 1.235 g/cm³, a boiling point of 353.9°C at 760 mmHg, a flash point of 167.8°C, a calculated LogP of 2.30 [2], and a topological polar surface area (PSA) of 33.12 Ų [2]. These properties position the compound as a lipophilic yet moderately polar scaffold suitable for medicinal chemistry and chemical biology applications.

(4-Fluorophenyl)(pyridin-4-yl)methanol (CAS 65214-62-2): Why In-Class Pyridyl Methanols Are Not Functionally Interchangeable


In the class of pyridyl methanols, even subtle substituent changes on the phenyl ring profoundly alter key drug discovery parameters such as CYP enzyme inhibition, lipophilicity, and metabolic stability [1]. Generic substitution with a non-fluorinated analog (e.g., phenyl(pyridin-4-yl)methanol) or a different halogen (e.g., chloro or bromo) is not a viable strategy without re-optimizing the entire lead series, as these changes shift CYP inhibition profiles, LogP, and electron density in ways that can break a structure-activity relationship (SAR). The 4-fluoro substituent on this scaffold specifically modulates CYP3A4 interaction and lipophilicity relative to other halogens or hydrogen, making direct analog swapping a high-risk approach in both academic research and industrial lead optimization [2].

(4-Fluorophenyl)(pyridin-4-yl)methanol (CAS 65214-62-2): Quantitative Comparative Evidence for Scientific Selection


CYP3A4 Inhibition: A Defined Liability Profile That Informs Lead Optimization

The target compound exhibits a measurable but moderate CYP3A4 inhibition liability with an IC50 of 20,000 nM (20 µM) in human liver microsomes using a fluorogenic substrate [1]. This value contrasts sharply with the non-fluorinated analog phenyl(pyridin-4-yl)methanol, which shows an EC50 >300,000 nM (>300 µM) against GSK3β kinase, indicating a significantly weaker interaction with this unrelated target but also highlighting the importance of target-specific comparator data [2]. While not a direct head-to-head comparison for CYP3A4 inhibition against all analogs, the CYP3A4 IC50 of 20 µM for (4-fluorophenyl)(pyridin-4-yl)methanol defines a clear off-target liability threshold that must be considered when this scaffold is incorporated into a lead series, particularly when compared to analogs with bulkier or more electron-withdrawing groups that may exhibit stronger CYP inhibition [3].

Drug Metabolism CYP Inhibition ADME

LogP and Lipophilicity: Quantified Hydrophobic Balance Versus Non-Fluorinated and Halogenated Analogs

The calculated LogP for (4-fluorophenyl)(pyridin-4-yl)methanol is 2.30 [1], positioning it within the optimal lipophilicity range (LogP 1-3) for central nervous system (CNS) drug candidates and favorable for oral bioavailability. In contrast, the closely related (4-bromophenyl)(pyridin-4-yl)methanone ketone analog has a reported LogP of 2.96 , and the non-fluorinated phenyl(pyridin-4-yl)methanol (C12H11NO, MW 185.22) lacks the fluorine atom's electron-withdrawing effect and exhibits a different lipophilicity profile . The 4-fluoro substituent provides a balanced increase in lipophilicity relative to hydrogen while avoiding the excessive LogP values (>3) often seen with chloro or bromo analogs, which can lead to poor solubility and promiscuous binding.

Lipophilicity LogP Drug-likeness

Purity and Analytical Benchmarking for Reproducible Synthesis

Commercial suppliers of (4-fluorophenyl)(pyridin-4-yl)methanol provide the compound with a minimum purity specification of 97% (as determined by HPLC or similar analytical methods) . In comparison, generic phenyl(pyridin-4-yl)methanol and many halogenated analogs are commonly offered at 95% purity [1]. This 2% absolute purity difference, while seemingly small, can be critical in synthetic campaigns where the cumulative effect of impurities in building blocks can significantly reduce overall yield and complicate purification of final products. For sensitive medicinal chemistry reactions (e.g., cross-couplings, chiral resolutions), the higher specified purity of (4-fluorophenyl)(pyridin-4-yl)methanol reduces the risk of side reactions and simplifies downstream purification, translating directly to cost and time savings in procurement.

Purity Analytical Chemistry Building Block

Fluorine-Enabled Metabolic Stability: Class-Level SAR Inference from Medicinal Chemistry

While direct metabolic stability data for (4-fluorophenyl)(pyridin-4-yl)methanol itself is not publicly available, extensive medicinal chemistry precedent demonstrates that the 4-fluorophenyl motif consistently improves metabolic stability compared to non-fluorinated phenyl rings [1]. For example, in a series of pyridine-containing NS5B replicase inhibitors, replacement of a phenyl ring with a 4-fluorophenyl group was used to block a site of metabolism, and subsequent replacement of the phenyl ring with pyridyl improved LogP but also led to potent CYP inhibitors [2]. The 4-fluorophenyl group is a well-validated strategy for reducing oxidative metabolism at the para position, a key advantage over non-fluorinated analogs like phenyl(pyridin-4-yl)methanol. This class-level inference is further supported by studies showing that the fluorine atom enhances metabolic stability in related pyridine derivatives [3].

Metabolic Stability Fluorine Chemistry Drug Design

(4-Fluorophenyl)(pyridin-4-yl)methanol (CAS 65214-62-2): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization of CYP3A4-Sensitive Scaffolds

The compound's defined CYP3A4 IC50 of 20 µM [1] provides a quantitative baseline for medicinal chemists optimizing cytochrome P450 inhibition in a lead series. When a 4-fluorophenyl-pyridinyl scaffold is identified as a pharmacophore, procurement of this specific building block allows for systematic SAR exploration around the 4-fluoro position while tracking changes in CYP3A4 liability. The moderate CYP inhibition profile (20 µM) is low enough to be manageable in early lead optimization, unlike more potent CYP inhibitors that can derail a program.

Chemical Biology: Probe Development Requiring Balanced Lipophilicity

With a calculated LogP of 2.30 [2], (4-fluorophenyl)(pyridin-4-yl)methanol is well-suited for the development of chemical probes targeting intracellular or CNS proteins. Its lipophilicity strikes a balance between membrane permeability and aqueous solubility, avoiding the solubility and promiscuity issues often seen with more lipophilic halogenated analogs (e.g., bromo analog LogP 2.96 ). Researchers developing fluorescent probes, photoaffinity labels, or PROTACs can leverage this physicochemical profile to improve cellular uptake without excessive non-specific binding.

Synthetic Chemistry: High-Purity Building Block for Multi-Step Synthesis

The commercial availability of (4-fluorophenyl)(pyridin-4-yl)methanol at ≥97% purity makes it a superior choice for multi-step synthetic sequences where impurity accumulation can compromise overall yield and purity. In palladium-catalyzed cross-couplings, amide bond formations, or chiral resolutions, the reduced impurity burden minimizes side reactions and simplifies chromatographic purification. Procurement of this higher-purity building block translates directly to higher yields and lower labor costs in both academic and industrial settings.

Drug Discovery: Fluorine-Containing Fragment for Metabolic Stability Screening

For fragment-based drug discovery or hit-to-lead campaigns where metabolic stability is a primary concern, (4-fluorophenyl)(pyridin-4-yl)methanol offers a fluorine atom positioned to block oxidative metabolism [3]. Compared to the non-fluorinated analog phenyl(pyridin-4-yl)methanol, this compound is expected to exhibit improved microsomal stability, reducing the risk of early attrition due to rapid clearance. Procurement of the fluorinated building block enables direct assessment of metabolic stability benefits in a given chemical series, informing whether further investment in 4-fluorophenyl analogs is warranted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluorophenyl)(pyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.